No Primary Comparative Data Identified
A systematic search of primary research papers, patents, BindingDB, ChEMBL, PubChem, and vendor technical datasheets (excluding the prohibited sources benchchems, molecule, evitachem, vulcanchem) returned no quantitative biological, physicochemical, or ADME data for 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide that could be compared against a defined analog or baseline. The compound appears as Reference Example 629 in US 10,202,379 [1] and is listed in the ChemSrc database with molecular formula C₂₅H₂₃N₃O₄ and MW 429.5 g·mol⁻¹ , but neither source provides potency, selectivity, stability, or pharmacokinetic measurements.
| Evidence Dimension | All quantitative bioactivity dimensions |
|---|---|
| Target Compound Data | No data available from allowed sources |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Procurement decisions must be based on demonstrated functional superiority; in the absence of primary evidence, scientific users cannot prioritize this compound over analogs and should request custom screening data before committing resources.
- [1] US Patent 10,202,379 B2. Substituted pyridazines as EGFR and/or KRAS inhibitors. Reference Example 629. Filed Dec. 21, 2007, published Feb. 12, 2019. View Source
